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Compound of Interest

Compound Name: 1-Nonene

Cat. No.: B085954 Get Quote

This document provides an in-depth analysis of 1-nonene using fundamental spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). It is intended for researchers and professionals in the fields of

chemistry and drug development, offering detailed data, experimental protocols, and a

conceptual overview of how these methods elucidate the molecular structure of 1-nonene.

Molecular Structure of 1-Nonene
1-Nonene (C9H18) is an alpha-olefin, a linear alkene with a carbon-carbon double bond at the

primary or C1 position.[1] Its structure consists of a nine-carbon chain, with the first two

carbons linked by a double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 1-nonene, both ¹H and ¹³C NMR provide distinct signals that correspond to the

unique chemical environments of the hydrogen and carbon atoms in the structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-nonene displays characteristic signals for its vinyl and aliphatic

protons. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl₃).[2]
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H1 (a, a') ~4.90 - 5.05 Multiplet

H2 (b) ~5.75 - 5.85 Multiplet (ddt)

H3 ~2.04 Quartet ~7

H4-H8 (chain CH₂) ~1.20 - 1.40 Multiplet

H9 (CH₃) ~0.88 Triplet ~7

Note: Chemical shifts are approximate and can vary slightly based on solvent and spectrometer

frequency.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon backbone of 1-nonene. Due to

the low natural abundance of ¹³C, spectra are often acquired with broadband proton

decoupling, resulting in a spectrum of singlets for each unique carbon atom.[3]

Carbon Assignment Chemical Shift (δ) in ppm

C1 (=CH₂) ~114.1

C2 (=CH) ~139.2

C3 ~33.9

C4 ~29.1

C5 ~29.5

C6 ~29.2

C7 ~31.9

C8 ~22.7

C9 (CH₃) ~14.1
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Note: Data is typically referenced to Tetramethylsilane (TMS) at 0 ppm. The spectrum is often

recorded in CDCl₃.[4][5]

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a liquid sample like 1-nonene is as follows:

Sample Preparation: A small amount of 1-nonene (typically 5-25 mg for ¹H, 20-100 mg for

¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube. A small quantity of TMS is often added as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: The data is acquired on a high-field NMR spectrometer, such as a 400 or

500 MHz instrument.[6]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse experiment is typically used.

Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds.

A number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency (e.g., ~100 MHz on a 400 MHz

instrument).

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets and to

benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[7]

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to

thousands) and a longer relaxation delay may be required.
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Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are then

referenced to the TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[8]

IR Spectroscopic Data
The IR spectrum of 1-nonene shows characteristic absorption bands for the C=C double bond

and the associated C-H bonds.[9][10]

Vibrational Mode Frequency (cm⁻¹) Intensity

=C-H Stretch (vinyl) 3079 Medium

C-H Stretch (aliphatic) 2850 - 2960 Strong

C=C Stretch 1642 Medium

=C-H Bend (out-of-plane) 910, 990 Strong

C-H Bend (aliphatic) 1465 Medium

The presence of the =C-H stretch above 3000 cm⁻¹ is a clear indication of unsaturation.[11][12]

The C=C stretch at 1642 cm⁻¹ confirms the presence of an alkene.[11] The strong bands at

910 and 990 cm⁻¹ are characteristic of a monosubstituted (terminal) alkene.

Experimental Protocol for IR Spectroscopy
For a liquid sample like 1-nonene, the IR spectrum can be obtained using the following

method:

Sample Preparation (Neat Liquid): A drop of pure 1-nonene is placed between two polished

salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are

pressed together to form a thin liquid film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates in air is first recorded.

The sample is then placed in the spectrometer's beam path.

The instrument scans the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

Multiple scans are averaged to enhance the signal-to-noise ratio.

The background spectrum is automatically subtracted from the sample spectrum to yield

the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Mass Spectrometry Data
In Electron Ionization (EI) mass spectrometry, 1-nonene is bombarded with high-energy

electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular

ion peak (M⁺) and various fragment ions.
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m/z (mass-to-charge ratio) Relative Intensity (%) Identity of Fragment

126 ~15 [C₉H₁₈]⁺ (Molecular Ion, M⁺)

83 ~30 [C₆H₁₁]⁺

70 ~60 [C₅H₁₀]⁺

69 ~50 [C₅H₉]⁺

56 ~85 [C₄H₈]⁺

55 ~75 [C₄H₇]⁺

43 ~65 [C₃H₇]⁺

41 ~100 (Base Peak) [C₃H₅]⁺ (Allyl Cation)

The molecular ion peak at m/z 126 confirms the molecular formula C₉H₁₈.[13] The most

common fragmentation pathway for alpha-olefins is allylic cleavage, which in the case of 1-
nonene, leads to the formation of the highly stable allyl cation ([C₃H₅]⁺) at m/z 41, which is

often the base peak.[14][15] Other peaks correspond to the loss of various alkyl radicals from

the molecular ion.

Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an EI mass spectrum of 1-nonene, often coupled with Gas

Chromatography (GC), is as follows:

Sample Introduction (GC-MS):

A dilute solution of 1-nonene in a volatile solvent (e.g., dichloromethane or hexane) is

prepared.

A small volume (e.g., 1 µL) is injected into the gas chromatograph. The GC separates the

sample from the solvent and any impurities.

The separated 1-nonene elutes from the GC column and directly enters the ion source of

the mass spectrometer.
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Ionization (Electron Ionization - EI):

Inside the high-vacuum ion source, the gaseous 1-nonene molecules are bombarded by a

beam of electrons, typically with an energy of 70 eV.[16]

This bombardment ejects an electron from the molecule, forming a positively charged

molecular ion (M⁺). Excess energy from this process causes the molecular ion to

fragment.

Mass Analysis:

The positively charged ions (the molecular ion and its fragments) are accelerated by an

electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[17]

Detection:

An electron multiplier detector records the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow
The complementary nature of NMR, IR, and MS allows for the unambiguous structural

elucidation of 1-nonene. The logical workflow of this analysis is depicted below.
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Caption: Workflow of Spectroscopic Data Integration for 1-Nonene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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